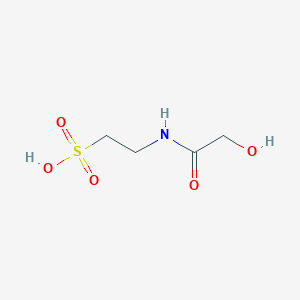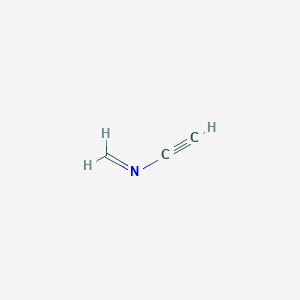![molecular formula C15H16Cl2O6 B14309659 Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate CAS No. 111048-98-7](/img/structure/B14309659.png)
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 2,4-dichlorophenoxy group attached to an acetyl group, which is further connected to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate typically involves the alkylation of diethyl malonate with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 2,4-dichlorophenoxyacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2,4-dichlorophenoxy group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base to form the enolate ion.
2,4-Dichlorophenoxyacetyl Chloride: Used as the alkylating agent.
Ethanol: Common solvent for the reaction.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Agriculture: May be used in the synthesis of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying the structure of target molecules. The pathways involved include:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds.
Hydrolysis and Decarboxylation: These reactions can alter the structure and function of the compound, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate can be compared with other malonic esters, such as diethyl malonate and diethyl [(2,4-dichlorophenoxy)acetyl]malonate. The unique feature of this compound is the presence of the 2,4-dichlorophenoxy group, which imparts distinct chemical properties and reactivity.
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the 2,4-dichlorophenoxy group.
Diethyl [(2,4-dichlorophenoxy)acetyl]malonate: Similar structure but with different substituents.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
111048-98-7 |
|---|---|
Molekularformel |
C15H16Cl2O6 |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
diethyl 2-[2-(2,4-dichlorophenoxy)acetyl]propanedioate |
InChI |
InChI=1S/C15H16Cl2O6/c1-3-21-14(19)13(15(20)22-4-2)11(18)8-23-12-6-5-9(16)7-10(12)17/h5-7,13H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
IQXSEFXRUVEMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)COC1=C(C=C(C=C1)Cl)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
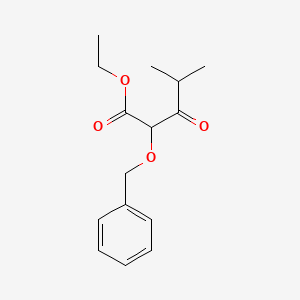
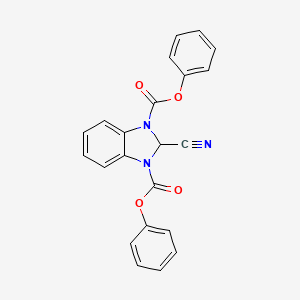
![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane](/img/structure/B14309600.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
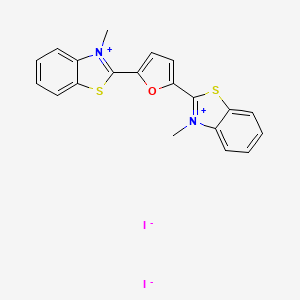
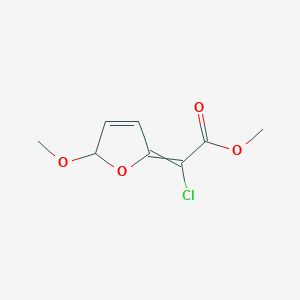
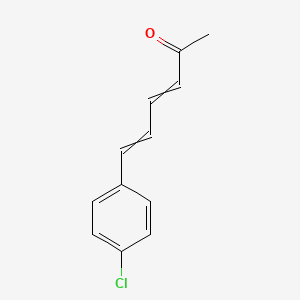

![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
